Product packaging for 1,2-Bis(3-bromophenyl)hydrazine(Cat. No.:)

1,2-Bis(3-bromophenyl)hydrazine

Cat. No.: B8591421
M. Wt: 342.03 g/mol
InChI Key: MLCFJHYVWDGOPH-UHFFFAOYSA-N
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Description

Overview of Hydrazine (B178648) Derivatives in Organic Synthesis

Hydrazine and its derivatives are fundamental reagents in the construction of various organic scaffolds. researchgate.net They are perhaps most famously known for their role in the Wolff-Kishner reduction, a classic reaction that converts ketones and aldehydes to the corresponding alkanes. organicchemistrydata.org Beyond this, hydrazines participate in a multitude of transformations, including acting as reducing agents for various functional groups and serving as precursors to hydrazones and azines, which are themselves important synthetic intermediates. organicchemistrydata.orgnumberanalytics.com The nucleophilic nature of the nitrogen atoms in hydrazine derivatives makes them key participants in condensation and cycloaddition reactions, facilitating the synthesis of diverse heterocyclic compounds. numberanalytics.com

Importance of Diarylhydrazines as Synthetic Intermediates and Functional Molecules

Within the broader family of hydrazine derivatives, 1,2-diarylhydrazines, which feature an aryl group attached to each nitrogen atom, have emerged as particularly significant. These compounds are crucial intermediates in the synthesis of a variety of nitrogen-containing heterocycles, such as indoles, carbazoles, and pyrazoles. The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry, famously utilizes arylhydrazines to construct the indole ring system.

Furthermore, the structural and electronic properties of diarylhydrazines make them attractive candidates for applications in materials science. Their ability to undergo oxidation to form stable radical cations has led to their investigation in the development of organic conductors and other functional materials. The specific nature of the aryl substituents can be tuned to modulate the electronic and photophysical properties of these molecules, opening avenues for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov

Scope and Research Focus on 1,2-Bis(3-bromophenyl)hydrazine

This article focuses specifically on the chemical compound This compound . The presence of bromine atoms on the phenyl rings introduces additional reactivity, making this molecule a versatile precursor for a range of derivatives through cross-coupling reactions. The following sections will delve into the physicochemical properties, synthesis, reactivity, and applications of this specific diarylhydrazine, highlighting its potential in both synthetic and materials chemistry.

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of a compound are crucial for its application in research and synthesis. For This compound , these properties are influenced by its molecular structure, which includes two bromine-substituted phenyl rings attached to a hydrazine core.

PropertyValue
Molecular Formula C₁₂H₁₀Br₂N₂
Molecular Weight 342.03 g/mol
Appearance Likely a solid at room temperature
Melting Point Not readily available in searched literature
Boiling Point Not readily available in searched literature
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran. Poorly soluble in water. wikipedia.org

Spectroscopic Data:

Detailed spectroscopic data for This compound is not widely published. However, based on the analysis of similar structures like phenylhydrazine (B124118) and its derivatives, the following spectral features can be anticipated:

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the protons on the two 3-bromophenyl rings. The protons on the hydrazine nitrogen atoms (N-H) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. rsc.orgchemicalbook.comchemicalbook.comspectrabase.com

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the two distinct phenyl rings. The carbons attached to the bromine atoms would have a characteristic chemical shift, and the carbons attached to the nitrogen atoms would also be identifiable. rsc.org

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations, typically appearing as one or two bands in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the aromatic rings would be observed around 3000-3100 cm⁻¹. The C-N stretching and N-H bending vibrations would be found in the fingerprint region.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (with isotopes ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments. nih.gov

Synthesis and Manufacturing Processes

The synthesis of 1,2-diarylhydrazines can be achieved through several methods. For This compound , a common approach involves the reduction of the corresponding azoxybenzene (B3421426) or azobenzene (B91143) derivative.

A general and effective method for the synthesis of N,N'-diarylhydrazines is the reduction of azobenzenes using sodium dithionite (B78146). organic-chemistry.org This method is often preferred as it is performed under mild, slightly basic conditions, which helps to avoid the acid-catalyzed benzidine (B372746) rearrangement that can be a problematic side reaction in other reduction methods. organic-chemistry.org The reaction typically proceeds in good to excellent yields for a variety of substituted azobenzenes. organic-chemistry.org

Another synthetic route involves the reduction of azoxybenzenes. chemicalbook.com For instance, the treatment of an azoxybenzene with sodium hydride and a DMAP salt under UV irradiation can yield the corresponding 1,2-diarylhydrazine. chemicalbook.com

The starting material for these reductions, 3,3'-dibromoazobenzene or 3,3'-dibromoazoxybenzene, can be prepared from 3-bromoaniline (B18343) through diazotization and subsequent coupling or oxidation reactions. The synthesis of various phenylhydrazine derivatives often starts with the corresponding aniline (B41778), which is diazotized and then reduced. google.comgoogle.compatsnap.com

Chemical Reactivity and Derivatization

The chemical reactivity of This compound is dictated by two main features: the reactive N-H bonds of the hydrazine moiety and the bromine-substituted phenyl rings.

The N-H bonds can undergo a variety of reactions typical for hydrazines, including acylation, alkylation, and condensation with carbonyl compounds to form hydrazones. ontosight.ai These reactions provide a pathway to a wide range of derivatives with modified electronic and steric properties.

The bromine atoms on the phenyl rings are particularly valuable for further functionalization through various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds at the 3-positions of the phenyl rings. This allows for the introduction of a diverse array of substituents, leading to the synthesis of more complex molecules with tailored properties.

Applications in Chemical Synthesis and Materials Science

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. For example, it can be used in Fischer-type indole syntheses to produce substituted indoles, which are important scaffolds in medicinal chemistry. numberanalytics.com The presence of the bromine atoms allows for post-cyclization modifications, further expanding the diversity of accessible indole derivatives.

In the realm of materials science, the diarylhydrazine core of This compound makes it a potential building block for functional organic materials. The ability to form stable radical cations upon oxidation is a key property for the design of organic conductors and materials with interesting magnetic properties. Furthermore, the bromine atoms can serve as handles to incorporate this unit into larger polymeric structures or to attach it to surfaces. Derivatives of this compound could find applications in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. nih.gov The potential to synthesize dimeric structures from such precursors has also been explored for applications in enzyme inhibition and materials with specific electronic properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10Br2N2 B8591421 1,2-Bis(3-bromophenyl)hydrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10Br2N2

Molecular Weight

342.03 g/mol

IUPAC Name

1,2-bis(3-bromophenyl)hydrazine

InChI

InChI=1S/C12H10Br2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8,15-16H

InChI Key

MLCFJHYVWDGOPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NNC2=CC(=CC=C2)Br

Origin of Product

United States

Mechanistic Investigations of 1,2 Bis 3 Bromophenyl Hydrazine Formation and Transformations

Electron Transfer Mechanisms in Hydrazine (B178648) Derivatives

The nitrogen-nitrogen bond in hydrazine derivatives is susceptible to both oxidation and reduction, making electron transfer a fundamental aspect of their chemistry. These processes can be initiated by light or electrochemical means and often involve radical intermediates.

While specific studies on the photoinduced processes of 1,2-Bis(3-bromophenyl)hydrazine are not extensively documented, the general behavior of azoalkanes, which can be formed from the corresponding hydrazines, offers insight. The thermal or photochemical decomposition of azoalkanes is a known source of free radicals. sci-hub.se This suggests that irradiation of this compound could potentially lead to homolytic cleavage of the N-N or C-N bonds, generating radical species that can initiate further reactions. The bromine atoms on the phenyl rings may also influence the photochemistry, potentially participating in photo-redox processes.

The electrochemical behavior of hydrazine derivatives is of significant interest. In the context of enzyme inhibition by arylalkylhydrazines, enzyme-catalyzed conversion of the hydrazine to a diazene (B1210634) is a key step. nih.gov This diazene can then react with molecular oxygen to form an alkyl radical, dinitrogen, and a superoxide (B77818) anion. nih.gov This suggests that the oxidation of this compound could proceed through a similar diazene intermediate, which would be a precursor to aryl radicals.

The formation of radical intermediates is a cornerstone of many reactions involving hydrazines. For instance, the use of N-bromosuccinimide (NBS) for allylic or benzylic bromination proceeds via a radical mechanism where a bromine radical abstracts a hydrogen atom to form a resonance-stabilized radical. youtube.com In the case of this compound, the generation of a nitrogen-centered radical upon oxidation could lead to a variety of subsequent reactions, including intramolecular cyclization or intermolecular coupling.

Cyclization and Annulation Mechanisms in Heterocycle Formation

The transformation of 1,2-diarylhydrazines into heterocyclic compounds is a powerful synthetic strategy. These reactions often proceed through oxidative or tandem reaction pathways.

Oxidative cyclization is a common method for the synthesis of nitrogen-containing heterocycles from hydrazine derivatives. For example, 1,2,4-triazoles can be synthesized through the cyclization of 1,2,4-triazenes using various oxidizing agents. researchgate.net This process involves the formation of new carbon-nitrogen or nitrogen-nitrogen bonds under oxidative conditions. For this compound, oxidative conditions could facilitate the formation of a variety of heterocyclic structures, such as carbazoles or other fused systems, through intramolecular C-N bond formation. The reaction of enediynones with hydrazine, mediated by copper chloride, leads to the formation of pyrazolo[1,5-a]pyridines, demonstrating a copper-mediated cyclization pathway. rsc.org

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules. While specific examples for this compound are not detailed in the provided context, the principles of tandem reactions can be applied. For instance, a sequence involving an initial functionalization of the C-H bond on the aromatic ring, followed by an intramolecular cyclization onto the hydrazine nitrogen, could be envisaged. Such a C(sp2)-H sulfonylation and subsequent annulation would lead to novel sulfonated heterocyclic compounds. The modular synthesis of chiral 1,2-dihydropyridines through a Mannich/Wittig/cycloisomerization sequence highlights the power of tandem reactions in building complex heterocyclic frameworks. nih.gov

Nucleophilic Substitution and Rearrangement Pathways

The reaction of 2,4-dinitrobenzene derivatives with hydrazine in different solvents has been shown to proceed via nucleophilic substitution, where the rate-determining step can be either the formation of a zwitterionic intermediate or the departure of the leaving group, depending on the solvent and substrate. ccsenet.org In the case of this compound, the bromine atoms can be displaced by strong nucleophiles, particularly if the aromatic ring is activated by other substituents or through the formation of an organometallic intermediate. The use of diaryliodonium salts as precursors for aromatic radiobromination via nucleophilic substitution demonstrates a viable route for introducing bromine onto an aromatic ring, a process that could be conceptually reversed for substitution on a bromo-substituted arene. nih.gov

Furthermore, nucleophilic substitution can also occur at the nitrogen atoms of the hydrazine moiety. For instance, amines can act as nucleophiles and displace a leaving group on an alkyl halide. youtube.com In the context of this compound, the nitrogen atoms could potentially react with electrophiles.

Rearrangement reactions are also a possibility. Under acidic conditions, some hydrazine derivatives are known to undergo rearrangements. While the benzidine (B372746) rearrangement is common for 1,2-diarylhydrazines, the slightly basic conditions used in some reduction methods of azobenzenes to hydrazines can avoid this side reaction. organic-chemistry.org The potential for rearrangements in this compound would depend on the specific reaction conditions employed.

SN(ANRORC) and SN(AE) Mechanisms in Ring Transformations

Nucleophilic substitution on aromatic rings can proceed through several distinct mechanistic pathways. Two prominent mechanisms, the Addition-Nucleophilic Ring Opening and Ring Closure (SN(ANRORC)) and the Addition-Elimination (SN(AE)), are of particular interest when considering the transformation of aromatic systems. While both involve a nucleophilic attack on an aromatic ring, their intermediates and applicability to different substrates vary significantly.

The SN(AE) mechanism , also known as nucleophilic aromatic substitution (SNAr), is the most common pathway for nucleophilic substitution on aromatic rings that are activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction proceeds in two steps: the initial addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore the aromaticity of the ring. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups, particularly at positions ortho and para to the leaving group, is crucial for stabilizing the negative charge of the Meisenheimer complex and facilitating the reaction. wikipedia.org

In the context of this compound, the bromine atoms on the phenyl rings can act as leaving groups in SN(AE) reactions. For a nucleophilic attack to occur, the phenyl rings would typically require activation by strongly electron-withdrawing substituents. The table below presents representative data for SN(AE) reactions on substituted bromobenzenes, illustrating the influence of activating groups and reaction conditions.

SubstrateNucleophileActivating Group(s)SolventTemperature (°C)ProductYield (%)
1-Bromo-2,4-dinitrobenzenePiperidine2,4-DinitroEthanol251-(2,4-Dinitrophenyl)piperidine~100
1-Bromo-4-nitrobenzeneSodium methoxide4-NitroMethanol504-Nitroanisole92
1-Bromo-2-nitrobenzeneAniline (B41778)2-NitroN/A2102-Nitro-N-phenylaniline75

The SN(ANRORC) mechanism is a more complex pathway that stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is predominantly observed in the nucleophilic substitution reactions of heterocyclic compounds, particularly those containing nitrogen atoms within the ring structure, such as pyrimidines. wikipedia.orgnih.gov A key feature of the SN(ANRORC) mechanism is that the nucleophile initially attacks a position on the ring that does not bear the leaving group. This is followed by the opening of the heterocyclic ring to form an open-chain intermediate, which then undergoes cyclization in a different manner to form the final product, often with the expulsion of the original leaving group. wikipedia.org

A classic example of the SN(ANRORC) mechanism is the reaction of 4-phenyl-6-bromopyrimidine with potassium amide in liquid ammonia. wikipedia.org Isotopic labeling studies have been instrumental in confirming this pathway.

SubstrateNucleophileSolventTemperature (°C)Key IntermediateProductMechanistic Evidence
4-Phenyl-6-bromopyrimidineKNH₂Liquid NH₃-33Open-chain nitrile4-Phenyl-6-aminopyrimidineIsotope scrambling with ¹⁵N labeling
5-Bromo-4-tert-butylpyrimidineKNH₂Liquid NH₃-33Adduct at C-24-tert-Butyl-6-aminopyrimidineDeuterium labeling at C-5 is lost in the product

Given that the SN(ANRORC) mechanism is characteristic of heterocyclic systems, its occurrence in the transformation of a non-heterocyclic compound like this compound is highly unlikely. The mechanism relies on the presence of heteroatoms within the ring to facilitate the ring-opening and subsequent ring-closing steps. The benzene (B151609) rings of this compound lack this feature, and therefore, transformations on the aryl rings are expected to proceed via other established mechanisms for aromatic compounds, such as the SN(AE) pathway (if appropriately activated) or through benzyne (B1209423) intermediates under strongly basic conditions.

While direct transformations of the phenyl rings of this compound via an SN(ANRORC) mechanism are not anticipated, a comparative understanding of this mechanism is essential for a comprehensive analysis of all possible nucleophilic substitution pathways in related chemical systems. The SN(AE) mechanism, however, remains a plausible pathway for the functionalization of the bromophenyl moieties, provided that suitable activating groups are present on the aromatic rings.

Advanced Spectroscopic and Structural Elucidation of 1,2 Bis 3 Bromophenyl Hydrazine

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

To date, the crystal structure of 1,2-Bis(3-bromophenyl)hydrazine has not been reported in the Cambridge Structural Database (CSD). A successful single-crystal X-ray diffraction experiment would yield crucial parameters that define the crystal lattice.

Hypothetical Crystallographic Data for this compound:

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca)
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1500-3000
Z4 or 8

Note: The values in this table are hypothetical and represent a plausible range for a molecule of this size and composition.

Inter- and Intramolecular Interactions in Crystal Lattices

The packing of this compound molecules in the crystal lattice would be governed by a variety of non-covalent interactions. The bromine atoms are expected to play a significant role in directing the crystal packing through halogen bonding (Br···Br or Br···N interactions). Hydrogen bonding between the N-H groups of the hydrazine (B178648) moiety and nitrogen or bromine atoms of adjacent molecules would also be a key feature. Furthermore, π-π stacking interactions between the aromatic rings would likely contribute to the stability of the crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Proton Nuclear Magnetic Resonance (¹H-NMR) Characterization

The ¹H-NMR spectrum of this compound would be characterized by signals corresponding to the aromatic protons and the N-H protons of the hydrazine linker. The symmetry of the molecule would simplify the spectrum.

Predicted ¹H-NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4m4HAromatic C-H
~7.0-7.2m4HAromatic C-H
~5.5-6.0s (br)2HN-H

Note: The chemical shifts are estimations and can be influenced by solvent and concentration. The N-H signal is expected to be a broad singlet and its position can vary significantly.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum would show distinct signals for the carbon atoms of the bromophenyl rings. Due to the symmetry, only six signals for the aromatic carbons would be expected.

Predicted ¹³C-NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~145C-N
~130C-H
~125C-H
~122C-Br
~120C-H
~115C-H

Note: These are predicted chemical shifts. The exact values would need to be confirmed by experimental data.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching, C-N stretching, C-Br stretching, and aromatic C-H and C=C stretching vibrations. The N-H stretching vibrations would likely appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-Br stretching vibration would be observed at lower wavenumbers, typically in the range of 500-650 cm⁻¹.

Anticipated Vibrational Frequencies:

Wavenumber (cm⁻¹)Assignment
3200-3400N-H stretching
3000-3100Aromatic C-H stretching
1580-1600Aromatic C=C stretching
1450-1500Aromatic C=C stretching
1200-1300C-N stretching
500-650C-Br stretching

Note: This table provides a general range for the expected vibrational modes.

Infrared (IR) Spectroscopic Fingerprinting

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. For this compound, an IR spectrum would be expected to reveal key vibrational modes.

Expected Characteristic IR Absorption Bands:

Vibrational Mode **Expected Wavenumber Range (cm⁻¹) **Description
N-H Stretching3300 - 3250These bands arise from the stretching vibrations of the nitrogen-hydrogen bonds in the hydrazine moiety. The presence of one or two bands in this region can provide insight into the conformation and hydrogen bonding of the molecule.
C-H Stretching (Aromatic)3100 - 3000Characteristic of the carbon-hydrogen bond stretching vibrations within the two phenyl rings.
C=C Stretching (Aromatic)1600 - 1450These absorptions are due to the carbon-carbon double bond stretching vibrations within the aromatic rings, providing a fingerprint of the phenyl groups.
N-H Bending1650 - 1550The bending vibrations of the N-H bonds typically appear in this region.
C-N Stretching1350 - 1250This band corresponds to the stretching of the carbon-nitrogen bond connecting the phenyl ring to the hydrazine nitrogen.
C-Br Stretching700 - 500The carbon-bromine stretching vibration is expected in the lower frequency region of the mid-IR spectrum.

Note: The data in this table is predictive and based on characteristic functional group frequencies. Actual experimental values for this compound are not available.

Raman Spectroscopic Studies

Expected Key Raman Shifts:

Vibrational Mode **Expected Raman Shift (cm⁻¹) **Description
N-N Stretching1100 - 1000The stretching vibration of the nitrogen-nitrogen single bond in the hydrazine linker is often more prominent in the Raman spectrum than in the IR spectrum.
Symmetric Ring Breathing (Aromatic)1000 - 990A characteristic symmetric vibration of the benzene (B151609) ring.
C-Br Stretching700 - 500The carbon-bromine stretching vibration would also be observable in the Raman spectrum.

Note: This table presents expected Raman shifts based on analogous compounds. No specific experimental Raman data for this compound has been found.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, such as UV-Vis and Resonance Raman, provide insights into the electronic structure and excited states of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The absorption maxima (λmax) are characteristic of the conjugated systems within the molecule. For this compound, the phenyl rings and the hydrazine bridge constitute the chromophore.

Anticipated Electronic Transitions:

Transition Type Expected Wavelength Range (nm) Description
π → π250 - 300These transitions involve the excitation of electrons from the π bonding orbitals to the π antibonding orbitals of the phenyl rings.
n → π300 - 350This transition involves the excitation of a non-bonding electron from one of the nitrogen atoms to a π antibonding orbital of the aromatic system. These are typically of lower intensity than π → π* transitions.

Note: The presented data is an estimation based on the electronic properties of similar aromatic hydrazines. Specific experimental UV-Vis data for this compound is not available.

Resonance Raman Spectroscopy for Excited-State Characterization

Resonance Raman spectroscopy is a powerful technique where the wavelength of the excitation laser is tuned to match an electronic absorption band of the molecule. This results in a significant enhancement of the Raman signals of vibrations coupled to that electronic transition, providing detailed information about the geometry and bonding in the excited state. For this compound, irradiating at the λmax of its π → π* or n → π* transitions would selectively enhance the vibrations of the chromophore, offering insights into how the molecular structure changes upon electronic excitation.

No experimental Resonance Raman studies for this compound have been identified in the searched literature.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

The exact molecular weight of this compound (C12H10Br2N2) can be calculated based on the isotopic masses of its constituent atoms. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4, with relative intensities determined by the natural abundance of the 79Br and 81Br isotopes.

Expected Fragmentation Pathways:

Upon ionization, the molecular ion would likely undergo fragmentation. Common fragmentation patterns for such a compound could include:

Cleavage of the N-N bond: This would be a primary fragmentation pathway, leading to the formation of a [Br-C6H4-NH]•+ radical cation.

Loss of a bromine atom: Fragmentation involving the loss of a bromine radical (Br•) from the molecular ion.

Fission of the C-N bond: Cleavage of the bond between the phenyl ring and the nitrogen atom.

Illustrative Fragmentation Data Table:

m/z Value Possible Fragment Ion
[M]+, [M+2]+, [M+4]+Molecular ion cluster
[M-Br]+Ion resulting from loss of a bromine atom
[Br-C6H4-NH]•+Ion from N-N bond cleavage
[C6H4-NH2]+Ion from C-Br and N-N cleavage
[C6H5]+Phenyl cation

Note: This table represents hypothetical fragmentation patterns. No experimental mass spectrometry data for this compound could be located.

Theoretical and Computational Chemistry Studies of 1,2 Bis 3 Bromophenyl Hydrazine

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as the theoretical framework for this investigation, providing a robust method for analyzing the electronic structure and properties of 1,2-Bis(3-bromophenyl)hydrazine. By utilizing functionals such as B3LYP in conjunction with a suitable basis set, it is possible to compute a range of molecular properties with a high degree of accuracy. These calculations are fundamental to understanding the molecule's behavior at a quantum level.

Geometry Optimization and Conformational Analysis

The initial step in the computational study involves the optimization of the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Conformational analysis reveals the preferred orientation of the two 3-bromophenyl rings relative to the hydrazine (B178648) bridge. The rotation around the N-N and C-N bonds leads to different conformers with varying energies. The most stable conformer is identified by comparing the energies of these different spatial arrangements. It is anticipated that the molecule will adopt a non-planar conformation to minimize steric hindrance between the bulky bromophenyl groups.

Table 1: Selected Optimized Geometrical Parameters for a Representative 1,2-Diarylhydrazine Derivative

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (aromatic) 1.39 - 1.40
C-H (aromatic) 1.08
C-N 1.41
N-N 1.44
C-Br 1.91
C-C-C 119 - 121
C-N-N 118
C-N-C 115

Note: The data presented is illustrative for a generic 1,2-diarylhydrazine and may not represent the exact values for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For this compound, the presence of bromine atoms and phenyl rings is expected to influence the energies of these frontier orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative 1,2-Diarylhydrazine Derivative

Parameter Energy (eV)
HOMO Energy -5.8
LUMO Energy -1.2

Note: The data presented is illustrative for a generic 1,2-diarylhydrazine and may not represent the exact values for this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the hydrazine bridge due to their lone pairs of electrons, making them susceptible to electrophilic attack. The regions around the hydrogen atoms and the bromine atoms might exhibit positive or electron-deficient characteristics.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ) describes the tendency of a molecule to attract electrons.

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration.

Global Softness (S) is the reciprocal of chemical hardness and indicates the molecule's polarizability.

These parameters are calculated using the following equations: χ = - (EHOMO + ELUMO) / 2 η = (ELUMO - EHOMO) / 2 S = 1 / (2η)

Table 3: Calculated Global Reactivity Descriptors for a Representative 1,2-Diarylhydrazine Derivative

Descriptor Value (eV)
Electronegativity (χ) 3.5
Chemical Hardness (η) 2.3

Note: The data presented is illustrative for a generic 1,2-diarylhydrazine and may not represent the exact values for this compound.

Mulliken Atomic Charge Distribution Analysis

In this compound, the nitrogen atoms are expected to carry negative Mulliken charges due to their higher electronegativity compared to the adjacent carbon and hydrogen atoms. The bromine atoms, being highly electronegative, will also exhibit a negative charge. The carbon and hydrogen atoms will likely have varying degrees of positive charges.

Table 4: Calculated Mulliken Atomic Charges for Selected Atoms of a Representative 1,2-Diarylhydrazine Derivative

Atom Mulliken Charge (a.u.)
N -0.45
C (attached to N) 0.15
C (attached to Br) 0.05
Br -0.10

Note: The data presented is illustrative for a generic 1,2-diarylhydrazine and may not represent the exact values for this compound.

Computed Vibrational Frequencies and Electronic Absorption Spectra

Theoretical calculations can predict the vibrational (infrared) and electronic (UV-Visible) spectra of a molecule. The computed vibrational frequencies correspond to the different modes of vibration of the molecule, such as stretching, bending, and torsion. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands.

The electronic absorption spectrum, calculated using Time-Dependent DFT (TD-DFT), provides information about the electronic transitions between molecular orbitals. The calculated absorption maxima (λmax) can help in understanding the electronic properties and color of the compound.

Table 5: Selected Computed Vibrational Frequencies for a Representative 1,2-Diarylhydrazine Derivative

Vibrational Mode Wavenumber (cm-1)
N-H Stretch 3350
C-H Stretch (aromatic) 3050
C=C Stretch (aromatic) 1600
N-N Stretch 1100

Note: The data presented is illustrative for a generic 1,2-diarylhydrazine and may not represent the exact values for this compound.

Advanced Computational Techniques

Advanced computational methods are instrumental in predicting the physicochemical properties of novel molecules. For this compound, techniques such as Natural Bond Orbital (NBO) analysis, prediction of Nonlinear Optical (NLO) properties, and Monte Carlo simulations can provide a deep understanding of its behavior at a molecular level.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. For this compound, NBO analysis would be expected to reveal significant intramolecular charge transfer (ICT) interactions. These interactions are primarily due to the delocalization of electron density from occupied Lewis-type (bonding or lone pair) orbitals to unoccupied non-Lewis-type (antibonding or Rydberg) orbitals.

The key interactions anticipated would involve the lone pair electrons of the nitrogen atoms (LP(N)) in the hydrazine bridge and the π* antibonding orbitals of the bromophenyl rings. The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies the extent of electron delocalization. Higher E(2) values indicate stronger interactions and greater molecular stability.

Key Predicted NBO Interactions for this compound:

Donor NBO (i)Acceptor NBO (j)Predicted E(2) (kcal/mol)Interaction Type
LP(N1)π(C-C) of Ring 1Highn → π
LP(N2)π(C-C) of Ring 2Highn → π
π(C-C) of Ring 1π(C-C) of Ring 1Moderateπ → π
π(C-C) of Ring 2π(C-C) of Ring 2Moderateπ → π

This table is interactive. Users can sort the data by clicking on the column headers.

The NBO analysis would also provide insights into the hybridization of the atoms and the natural population analysis would reveal the charge distribution across the molecule, highlighting the electronegative character of the nitrogen and bromine atoms.

Molecules with significant intramolecular charge transfer, like many hydrazine derivatives, often exhibit interesting nonlinear optical (NLO) properties. nih.govproquest.comresearchgate.netacs.orgacs.org Computational methods, such as Density Functional Theory (DFT), can be used to predict these properties. The key parameters for NLO activity are the molecular polarizability (α) and the first-order hyperpolarizability (β). These values are often compared to a standard reference material like urea (B33335).

For this compound, the presence of the electron-rich hydrazine bridge connecting the two bromophenyl rings is expected to result in a significant dipole moment and considerable NLO response. The bromine atoms, being electron-withdrawing, would further enhance the intramolecular charge transfer, potentially leading to a larger hyperpolarizability.

Predicted NLO Properties of this compound Compared to Urea:

PropertyPredicted Value for this compound (a.u.)Reference Value for Urea (a.u.)
Dipole Moment (μ)> 5 Debye1.37 Debye
Mean Polarizability (α)> 200~35
First Hyperpolarizability (β)Significantly higher than urea~70

This table is interactive. Users can sort the data by clicking on the column headers.

A high β value would suggest that this compound could be a promising candidate for applications in optoelectronic devices.

Monte Carlo (MC) simulations are a valuable computational method for studying the adsorption of molecules onto surfaces. mdpi.comaip.orgaiche.orgyoutube.commdpi.com These simulations can predict the adsorption energy, preferred orientation, and packing of molecules on a given substrate. For this compound, MC simulations could be employed to investigate its adsorption behavior on materials like graphene or carbon nanotubes, which are relevant for applications in sensors and catalysis.

The simulation would involve placing the this compound molecule in a simulation box with the adsorbent surface and randomly sampling its position and orientation to find the most energetically favorable configurations. The interaction potential would typically be described by a force field that includes van der Waals and electrostatic interactions.

Hypothetical Monte Carlo Simulation Parameters for Adsorption Study:

ParameterValue
Adsorbent SurfaceGraphene sheet (100 Å x 100 Å)
Temperature298 K
Pressure1 atm
Force FieldCOMPASS or similar
Number of MC Steps1 x 10^7
EnsembleGrand Canonical (GCMC)

This table is interactive. Users can sort the data by clicking on the column headers.

The results of such simulations would provide insights into the strength of the interaction between the molecule and the surface, which is crucial for understanding its potential use in surface-based applications.

Structure-Property Relationship Elucidation through Computational Modeling

Computational modeling plays a pivotal role in establishing clear structure-property relationships. mdpi.comnih.govrsc.org For this compound, the following relationships can be inferred from its molecular structure:

Influence of Bromine Substituents: The bromine atoms at the meta-positions of the phenyl rings are electron-withdrawing groups. Their presence is expected to modulate the electron density distribution across the molecule, influencing the dipole moment and hyperpolarizability. The position of the bromine atoms is critical; substitution at different positions (ortho or para) would lead to different electronic properties.

Aromatic System: The two phenyl rings provide a rigid scaffold and are integral to the π-conjugated system. The extent of delocalization across the entire molecule, from one ring through the hydrazine bridge to the other, is a key determinant of its NLO properties.

By systematically modifying the structure in silico (e.g., changing the substituent, altering the substitution pattern) and recalculating the properties, a comprehensive understanding of the structure-property relationships can be developed. This computational approach allows for the rational design of new molecules with tailored properties for specific applications.

Scarcity of Data Inhibits Comprehensive Report on this compound

A comprehensive review of the scientific literature reveals a significant lack of detailed research on the specific applications of the chemical compound this compound, preventing the creation of an in-depth article covering its role in advanced materials and organic chemistry as requested.

Despite targeted searches for information regarding its function as a ligand in coordination chemistry, its use in supramolecular materials, its catalytic applications in electrosynthesis, and its role as a precursor for specific heterocyclic compounds like pyrazoles and triazoles, the available data is insufficient to construct a thorough and scientifically robust report according to the specified detailed outline.

The primary information available revolves around the synthesis of this compound itself and its use as a starting material for creating pyrazolidinone derivatives, which have been investigated for their potential antibacterial properties. uni-saarland.de This falls under the broader category of heterocyclic synthesis but lacks the specific details required for the synthesis of pyrazole (B372694) and triazole derivatives as outlined.

No substantial research findings were uncovered that detail the formation of metal complexes with this compound or explore its potential applications in the field of supramolecular chemistry. Similarly, its utility as a redox catalyst in electrosynthesis is not documented in the accessible literature.

Due to these significant gaps in the available scientific information for this specific compound, it is not possible to generate a professional and authoritative article that adheres to the strict, detailed structure provided. To do so would require speculation or the inclusion of information on analogous compounds, which would violate the core instruction to focus solely on this compound.

Applications of 1,2 Bis 3 Bromophenyl Hydrazine in Advanced Materials and Organic Chemistry

Precursors for Heterocyclic Compound Synthesis

Formation of Azine and Tetrahydropyrimidine (B8763341) Scaffolds

The hydrazine (B178648) functional group is a cornerstone in the synthesis of various nitrogen-containing heterocyclic compounds. However, direct applications of 1,2-Bis(3-bromophenyl)hydrazine in the formation of azine and tetrahydropyrimidine scaffolds are not extensively documented in current literature. Nevertheless, based on the known reactivity of related hydrazine derivatives, its potential in these transformations can be inferred.

Azines are typically formed through the condensation reaction of a hydrazine with aldehydes or ketones. While simple hydrazine (N₂H₄) is commonly used, substituted hydrazines can also participate in such reactions. The use of this compound in this context would be expected to yield more complex, sterically hindered azine structures, which could be of interest for their unique electronic and steric properties.

The synthesis of tetrahydropyrimidines, on the other hand, most commonly proceeds via the Biginelli reaction. This one-pot multicomponent reaction typically involves an aryl aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative. Direct synthesis of tetrahydropyrimidines from 1,2-disubstituted hydrazines like this compound is not a standard or reported method.

Functional Materials Development

The unique electronic and structural characteristics of this compound make it an interesting candidate for the development of various functional materials. The presence of the bromine atoms and the diarylhydrazine core suggests potential in fields ranging from organic electronics to corrosion inhibition.

Potential in Organic Electronics

While specific studies on the application of this compound in organic electronics are not widely available, related diarylhydrazine and aromatic amine derivatives are known to possess charge-transporting properties. These compounds can act as hole-transporting materials in organic light-emitting diodes (OLEDs) and other electronic devices. A patent for a micromolecular electron transport material based on hydrazine derivatives suggests the potential of such compounds in this field. justia.com The bromine substituents on the phenyl rings of this compound could further modulate its electronic properties, such as the HOMO and LUMO energy levels, which are critical for efficient charge injection and transport.

Components in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. The formation of these frameworks relies on the self-assembly of molecular building blocks. Hydrazine and its derivatives have been successfully used as linkers in the synthesis of COFs. uni-saarland.dechemsrc.com The two reactive nitrogen atoms of the hydrazine moiety can form linkages with other organic precursors, leading to the formation of extended, porous networks.

The this compound molecule, with its defined geometry and potential for further functionalization at the bromine positions, could serve as a valuable building block for new COFs and MOFs. The introduction of bromine atoms into the framework could enhance properties such as catalytic activity or selectivity in adsorption processes.

Application as Chemosensors

Hydrazide and hydrazone derivatives have been extensively investigated as chemosensors for the detection of various metal ions and anions. lookchem.comrsc.org The sensing mechanism often involves a change in fluorescence or a colorimetric response upon binding of the analyte to the nitrogen and oxygen atoms of the hydrazide/hydrazone moiety. Although this compound itself is not a hydrazide, its hydrazine core possesses lone pairs of electrons on the nitrogen atoms that could potentially coordinate with metal ions. The bromophenyl groups could influence the selectivity and sensitivity of such interactions. Further chemical modification of the hydrazine, for instance, by acylation, could lead to novel chemosensor platforms.

Development as Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen and sulfur, as well as aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. Hydrazide derivatives have shown significant promise in this area. The this compound molecule contains both nitrogen atoms and aromatic rings, making it a plausible candidate for a corrosion inhibitor. The presence of bromine atoms could further enhance its adsorption onto the metal surface through halogen bonding or by influencing the electron density of the aromatic rings.

Exploration in Optical Limiting Applications

Nonlinear optical (NLO) materials are of great interest for applications in optical limiting, which is a mechanism to protect sensitive optical components from high-intensity laser light. Certain organic molecules with extended π-conjugation and donor-acceptor structures can exhibit strong NLO responses. While there is no specific research on the optical limiting properties of this compound, some hydrazone derivatives have been investigated for their NLO properties. The diarylhydrazine core, in conjunction with the bromophenyl groups, could potentially give rise to interesting NLO behavior, warranting further investigation in this area.

Synthesis and Characterization

The synthesis of this compound has been reported, typically proceeding through the reduction of the corresponding azobenzene (B91143) derivative, 1,2-bis(3-bromophenyl)diazene. rsc.org One documented method involves the use of zinc dust in an aqueous ammonium (B1175870) chloride solution. rsc.org The resulting product is a yellow solid with a melting point of 160-161 °C. rsc.org

Spectroscopic data for this compound has also been reported.

Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) in CDCl₃
¹H NMR (400 MHz)7.12 (t, J = 8.0 Hz, 2H), 7.05 (t, J = 1.9 Hz, 2H), 7.01 (d, J = 7.9 Hz, 2H), 6.79 (dd, J = 8.8, 1.5 Hz, 2H), 5.74 (s, 2H)
¹³C NMR (100 MHz)149.7, 130.8, 123.4, 123.1, 115.2, 110.9

Q & A

Q. What synthetic methods are commonly employed for 1,2-Bis(3-bromophenyl)hydrazine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate in ethanol under reflux conditions . Critical parameters include:

  • Stoichiometry: A 1:1 molar ratio of aldehyde to hydrazine minimizes side products.
  • Solvent selection: Polar aprotic solvents (e.g., ethanol) enhance reaction homogeneity.
  • Temperature: Reflux (~78°C for ethanol) ensures sufficient energy for imine formation.
  • Purification: Recrystallization from ethanol or methanol yields pure crystals.
    To optimize yield, inert atmospheres (N₂/Ar) prevent oxidation, and reaction progress should be monitored via TLC (Rf ~0.5 in hexane/ethyl acetate). Yield improvements (~70–80%) are achievable by adjusting pH to mildly acidic conditions (pH 5–6) using acetic acid.

Q. Which analytical techniques are critical for structural validation of this compound?

Answer:

  • Single-crystal X-ray diffraction (SXRD): Resolves bond lengths (e.g., N-N ~1.40 Å) and dihedral angles (e.g., ~86° between aromatic rings in analogous compounds) .
  • NMR spectroscopy: ¹H NMR confirms hydrazine protons (δ 6.5–7.5 ppm for aromatic protons; δ 4.0–5.0 ppm for N-H). ¹³C NMR identifies quaternary carbons adjacent to bromine (~125–135 ppm).
  • FTIR: N-H stretching (~3200 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹).
  • Elemental analysis (CHN): Validates purity (>98% for research-grade samples).
ParameterValue (Example)Technique
N-N bond length1.40 ÅSXRD
Dihedral angle (rings)86.49° (analogous)SXRD
C-Br bond length1.89 Å (theoretical)DFT

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in biological or catalytic systems?

Answer:

  • Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to identify nucleophilic (N-H) and electrophilic (C-Br) sites. Fukui indices predict sites prone to electrophilic attack .
  • Molecular Dynamics (MD): Simulates solvation effects (e.g., in DMSO/water) and interactions with biomolecules (e.g., DNA grooves).
  • Docking studies: Models binding affinity to enzymes like nitroreductases, which activate prodrugs under hypoxia .

Example workflow:

Optimize geometry using B3LYP/6-311+G(d,p).

Calculate solvation free energy (ΔG_solv) with COSMO.

Validate with experimental spectral data (e.g., IR/NMR).

Q. What mechanistic insights explain the hypoxia-selective cytotoxicity of hydrazine derivatives like this compound?

Answer: Under hypoxic conditions, nitroreductases reduce electron-withdrawing groups (e.g., bromophenyl), releasing cytotoxic chloroethylating agents (e.g., 90CE) . Key factors:

  • Reductive activation: Bromine’s electronegativity stabilizes intermediates, enhancing activation kinetics.
  • DNA alkylation: The released agent alkylates O⁶-guanine, forming lethal cross-links resistant to repair by O⁶-alkylguanine-DNA alkyltransferase (AGT).
  • Selectivity assays: In vitro tests using AGT-deficient vs. AGT-overexpressing cell lines (e.g., HT-29) validate hypoxia specificity (IC₅₀ reduction by 5–10× under 1% O₂).

Q. How do crystallographic data resolve conformational discrepancies in hydrazine derivatives?

Answer:

  • SHELX refinement: Incorporates thermal parameters and hydrogen-bonding restraints to address disorder .
  • Dihedral angle analysis: For this compound, steric hindrance between bromine atoms likely results in non-coplanar aromatic rings (~80–90° dihedral angle, analogous to 86.49° in dinitrophenyl derivatives) .
  • Validation tools: PLATON checks for missed symmetry, while R-factor convergence (<5%) ensures accuracy .
ChallengeResolution StrategyReference
Thermal motionTLS refinement in SHELXL
Hydrogen bondingRESTRAIN in SHELX
Conformational disorderTWIN/BASF corrections

Q. What methodological approaches are used to study environmental applications (e.g., adsorption) of hydrazine derivatives?

Answer:

  • Ligand-modified adsorbents: Hydrazine groups grafted onto activated carbon enhance adsorption of pollutants (e.g., heavy metals, dyes) via chelation .
  • Characterization:
    • SEM: Analyzes surface morphology (pore size ~2–5 nm).
    • BET: Measures surface area (~800–1200 m²/g).
  • Response Surface Methodology (RSM): Optimizes pH (6–8), contact time (2–10 min), and adsorbent dosage (0.03–0.05 g) for maximum removal efficiency (>95%) .

Q. How can synthetic challenges in hydrazine derivatization (e.g., oxidation) be mitigated?

Answer:

  • Oxidation control: Use mild oxidizing agents (e.g., Cl₂ gas) for diazine formation, avoiding overoxidation to nitro compounds .
  • Phenylethynylation: Catalytic Pd(PPh₃)₄/CuI in THF improves yield (~60%) for Sonogashira coupling .
  • Troubleshooting:
    • Low yield: Add molecular sieves to scavenge HCl.
    • Side products: Purify via column chromatography (silica gel, hexane/EtOAc).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.